molecular formula C23H21N3O2S B408536 N-(4-methoxyphenyl)-6-methyl-4-(1-naphthyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide CAS No. 312628-52-7

N-(4-methoxyphenyl)-6-methyl-4-(1-naphthyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

Cat. No. B408536
CAS RN: 312628-52-7
M. Wt: 403.5g/mol
InChI Key: AQGMEBVWPRAMKF-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Scientific Research Applications

Synthesis and Characterization

N-(4-methoxyphenyl)-6-methyl-4-(1-naphthyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a compound that has been synthesized as part of the study of heterocyclic compounds, which are known for their significant bioactivity and application in medicine. The synthesis of such compounds involves complex chemical processes, including reactions like the one-pot three-component reaction, showcasing the compound's role in developing novel chemical synthesis methodologies (Cahyana, A. et al., 2022).

Antimicrobial and Antifungal Activities

Compounds related to N-(4-methoxyphenyl)-6-methyl-4-(1-naphthyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide have shown significant antibacterial and antifungal activities. This is evident in studies where novel 2-(6-methoxy-2-naphthyl)propionamide derivatives were synthesized and demonstrated considerable efficacy against various microorganisms, highlighting the compound's potential in developing new antimicrobial agents (Helal, M. et al., 2013).

Anti-Inflammatory and Analgesic Properties

Research into compounds derived from N-(4-methoxyphenyl)-6-methyl-4-(1-naphthyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has also explored their anti-inflammatory and analgesic potential. For instance, novel benzodifuranyl, triazines, and thiazolopyrimidines have been synthesized and identified as effective cyclooxygenase inhibitors, with promising analgesic and anti-inflammatory activities, which could pave the way for new therapeutic agents in pain and inflammation management (Abu‐Hashem, A. et al., 2020).

Corrosion Inhibition

Another interesting application area is corrosion inhibition, where spiropyrimidinethiones, compounds related to the discussed chemical, have been investigated for their efficacy in protecting mild steel in acidic solutions. These studies reveal that such compounds can significantly reduce corrosion, offering insights into the development of more effective corrosion inhibitors for industrial applications (Yadav, M. et al., 2015).

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to targetEpidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . These receptors play crucial roles in cell proliferation and angiogenesis, respectively, and are often implicated in cancer progression.

Mode of Action

Based on its structural similarity to other compounds, it is likely that it binds to its target receptors (egfr and vegfr-2) and inhibits their activity . This inhibition could lead to a decrease in cell proliferation and angiogenesis, thereby potentially slowing the progression of diseases such as cancer.

Biochemical Pathways

EGFR signaling pathway and the VEGF signaling pathway . These pathways are involved in cell proliferation, survival, and angiogenesis, and their inhibition could lead to decreased tumor growth and metastasis .

Pharmacokinetics

Similar compounds have been reported to meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations . This suggests that the compound may have good bioavailability.

Result of Action

Based on its potential targets and mode of action, it is likely that it leads to a decrease in cell proliferation and angiogenesis . This could potentially slow the progression of diseases such as cancer.

properties

IUPAC Name

N-(4-methoxyphenyl)-6-methyl-4-naphthalen-1-yl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-14-20(22(27)25-16-10-12-17(28-2)13-11-16)21(26-23(29)24-14)19-9-5-7-15-6-3-4-8-18(15)19/h3-13,21H,1-2H3,(H,25,27)(H2,24,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGMEBVWPRAMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=CC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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